molecular formula C15H17N3O4 B6386100 5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261966-34-0

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6386100
CAS RN: 1261966-34-0
M. Wt: 303.31 g/mol
InChI Key: LKDHCKNKWMPHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3BOC-AP-2,4-DHP-95%), also known as 5-BOC-AP-2,4-DHP, is an organic compound that has been widely used in scientific research for its unique properties. It is a white solid compound that is soluble in many organic solvents and is used in a variety of laboratory experiments. 5-3BOC-AP-2,4-DHP-95% is synthetically produced in a laboratory and is widely used in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 5-3BOC-AP-2,4-DHP-95% is not fully understood. However, it is believed to interact with proteins and enzymes in the body in order to modulate their activity. It is thought to bind to specific sites on proteins and enzymes, thereby altering their conformation and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3BOC-AP-2,4-DHP-95% are not fully understood. However, it has been shown to modulate the activity of certain enzymes and proteins in the body. It has also been shown to have a variety of effects on cell signalling pathways, including the regulation of gene expression, cell proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments include its high purity, low cost, and ease of synthesis. It is also relatively stable and has a relatively low toxicity. The main limitation of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects on biological systems may not be accurately predicted.

Future Directions

The future directions for 5-3BOC-AP-2,4-DHP-95% research include further investigations into its mechanism of action, its effects on various biological systems, and its potential applications in drug development. Other areas of research include the development of novel synthesis methods for 5-3BOC-AP-2,4-DHP-95%, the optimization of existing synthesis methods, and the development of novel uses for 5-3BOC-AP-2,4-DHP-95%.

Synthesis Methods

The synthesis of 5-3BOC-AP-2,4-DHP-95% involves a multi-step process. The first step is the preparation of the starting material, 3-bromo-4-chloro-5-methylpyridine, which is prepared by the reaction of 4-chloro-3-methylpyridine with bromine in aqueous acetic acid. The second step is the conversion of the starting material to 5-3BOC-AP-2,4-DHP-95% by the reaction of 3-bromo-4-chloro-5-methylpyridine with 2,4-dihydroxy-5-aminophenylboronic acid in the presence of a palladium-catalyzed cross-coupling reaction. The reaction yields the desired product in a 95% yield.

Scientific Research Applications

5-3BOC-AP-2,4-DHP-95% has been widely used in scientific research due to its unique properties. It has been used in a variety of biochemical and physiological experiments, such as studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used to study the structure and function of various biological systems, such as the nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

tert-butyl N-[3-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)17-10-6-4-5-9(7-10)11-8-16-13(20)18-12(11)19/h4-8H,1-3H3,(H,17,21)(H2,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDHCKNKWMPHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine

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